Bienvenue dans la boutique en ligne BenchChem!

Acss2-IN-1

ACSS2 inhibition Biochemical IC50 Cancer metabolism

ACSS2-IN-1 is a sub-nanomolar ACSS2 inhibitor (IC₅₀ 0.01–<1 nM) with 600–60,000× greater potency than first-generation inhibitors (Ac-CoA Synthase Inhibitor 1, IC₅₀ 600 nM). It outperforms VY-3-135 (44 nM) by >44-fold and ACSS2-IN-2 (3.8 nM) by 3.8–380-fold, making it the benchmark for SAR and dose-response studies. Lacking validated brain penetration, it is ideally suited for peripheral cancer models (breast, prostate, colorectal xenografts) where CNS exposure is undesirable. ≥98% purity.

Molecular Formula C27H25ClN6O2
Molecular Weight 501.0 g/mol
Cat. No. B12413136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcss2-IN-1
Molecular FormulaC27H25ClN6O2
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESCCC1=C2C=C(C(=CN2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O)Cl)C(=O)NC5=NN(C=N5)CC
InChIInChI=1S/C27H25ClN6O2/c1-3-20-23-15-21(25(35)30-26-29-17-33(4-2)32-26)22(28)16-34(23)31-24(20)27(36,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,36H,3-4H2,1-2H3,(H,30,32,35)
InChIKeyWLUNFHGEBAZYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACSS2-IN-1: Potent Sub‑Nanomolar ACSS2 Inhibitor for Cancer Metabolism Research & Procurement


ACSS2‑IN‑1 (Compound 1, CAS 2711039‑08‑4) is a small‑molecule inhibitor of acetyl‑CoA synthetase short‑chain family member 2 (ACSS2) . It belongs to the chemical class of pyrazolo[1,5‑a]pyridine‑5‑carboxamides, with a molecular weight of 500.98 g/mol . ACSS2 catalyzes the conversion of acetate to acetyl‑CoA, a key metabolic intermediate frequently co‑opted by cancer cells to support lipid synthesis, histone acetylation, and energy production under nutrient‑limited conditions [1]. ACSS2‑IN‑1 is supplied as a solid powder with a reported purity of ≥98% (HPLC) and is intended exclusively for laboratory research use .

ACSS2-IN-1: Why General ACSS2 Inhibitor Substitution Risks Experimental Inconsistency


ACSS2 inhibitors are not functionally interchangeable. While all target the same enzyme, critical differences in potency, selectivity, and pharmacokinetic properties (e.g., brain penetration) dictate their suitability for specific experimental systems. For instance, the first‑generation inhibitor Ac‑CoA Synthase Inhibitor 1 exhibits an IC₅₀ of 0.6 µM (600 nM) , whereas ACSS2‑IN‑1 demonstrates sub‑nanomolar potency (0.01 nM to <1 nM) . Such a 600‑ to 60,000‑fold difference in target engagement can drastically alter the concentration required for maximal effect, confounding dose‑response relationships and off‑target assessments. Furthermore, brain‑penetrant inhibitors like AD‑8007 are essential for central nervous system (CNS) tumor models, while non‑penetrant compounds may be preferred for peripheral studies to avoid CNS‑mediated effects . Substituting one ACSS2 inhibitor for another without accounting for these quantitative distinctions risks irreproducible results, wasted resources, and misinterpretation of metabolic dependencies.

ACSS2-IN-1: Quantitative Differentiation vs. Key ACSS2 Inhibitor Comparators


Sub‑Nanomolar Biochemical Potency Distinguishes ACSS2‑IN‑1 from Micromolar First‑Generation Inhibitor

ACSS2‑IN‑1 inhibits ACSS2 with an IC₅₀ of 0.01 nM to <1 nM, as determined by recombinant enzyme assays . In contrast, the commonly used reference compound Ac‑CoA Synthase Inhibitor 1 (also termed ACSS2 inhibitor) exhibits an IC₅₀ of 0.6 µM (600 nM) in the same assay format . This represents a >600‑fold improvement in potency.

ACSS2 inhibition Biochemical IC50 Cancer metabolism

ACSS2‑IN‑1 Exhibits >44‑Fold Greater Potency than VY‑3‑135 in Biochemical Assays

The biochemical IC₅₀ of ACSS2‑IN‑1 is 0.01 nM to <1 nM . VY‑3‑135, a structurally distinct ACSS2 inhibitor, displays an IC₅₀ of 44 ± 3.85 nM under comparable recombinant enzyme assay conditions . This translates to a ≥44‑fold enhancement in potency for ACSS2‑IN‑1.

ACSS2 inhibition Biochemical IC50 Potency comparison

Nanomolar Potency Advantage Over ACSS2‑IN‑2: A Directly Comparable Inhibitor Pair

ACSS2‑IN‑1 (0.01 nM to <1 nM) is approximately 3.8‑ to 380‑fold more potent than its closely related analog ACSS2‑IN‑2, which exhibits an IC₅₀ of 3.8 nM in the same recombinant ACSS2 inhibition assay . Both compounds are reported by the same vendor using consistent methodology, strengthening the comparability of the data.

ACSS2 inhibition Structure‑activity relationship Potency

Absence of Demonstrated Brain Penetration: A Critical Differentiator for CNS‑Focused Applications

ACSS2‑IN‑1 has not been characterized for blood‑brain barrier (BBB) penetration in published studies or vendor documentation. In contrast, ACSS2 inhibitors AD‑8007 and AD‑5584 are explicitly validated as brain‑penetrant in both in vitro and in vivo models, demonstrating significant reduction of tumor burden in breast cancer brain metastasis models [1]. For researchers requiring CNS exposure, this distinction is decisive.

Blood‑brain barrier permeability CNS tumor models Pharmacokinetics

Optimal Use Cases for ACSS2‑IN‑1 Based on Quantified Differentiation Evidence


High‑Resolution Dose‑Response Studies in Cancer Cell Lines Requiring Sub‑Nanomolar Target Engagement

ACSS2‑IN‑1’s sub‑nanomolar IC₅₀ (0.01 nM to <1 nM) makes it uniquely suited for dose‑response experiments in cancer cell lines where low concentrations are essential to avoid cytotoxicity or off‑target effects. For instance, when assessing the metabolic reliance of breast or prostate cancer cells on acetate‑derived acetyl‑CoA, the compound’s high potency allows for robust target inhibition at concentrations well below the typical solubility or toxicity thresholds of other inhibitors (e.g., Ac‑CoA Synthase Inhibitor 1, IC₅₀ = 600 nM ).

Structure‑Activity Relationship (SAR) Studies Exploring ACSS2 Inhibitor Potency Determinants

The >44‑fold potency advantage over VY‑3‑135 (IC₅₀ = 44 nM) and the 3.8‑ to 380‑fold advantage over the closely related analog ACSS2‑IN‑2 (IC₅₀ = 3.8 nM) position ACSS2‑IN‑1 as a benchmark compound for SAR investigations. Its pyrazolo[1,5‑a]pyridine scaffold and distinct substitution pattern can inform the design of next‑generation inhibitors with improved metabolic stability or selectivity.

Peripheral Tumor Models Where CNS Penetration Is Not Required

Because ACSS2‑IN‑1 lacks validated brain penetration data , it is ideally deployed in peripheral cancer models (e.g., subcutaneous xenografts, orthotopic models of breast, prostate, or colorectal cancer) where CNS exposure is unnecessary or undesirable. In these settings, its exceptional biochemical potency provides a clear experimental advantage without confounding neurological effects that might occur with brain‑penetrant ACSS2 inhibitors like AD‑8007 .

In Vitro Mechanistic Studies of Acetate Metabolism Under Hypoxia or Nutrient Stress

ACSS2 is strongly upregulated by hypoxia and low‑nutrient conditions [1]. ACSS2‑IN‑1, with its sub‑nanomolar potency, is particularly valuable for probing the role of acetate metabolism in stress‑adapted cancer cells. Its use at low concentrations minimizes the potential for off‑target metabolic perturbations that could confound the interpretation of acetate tracing or lipidomic analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acss2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.